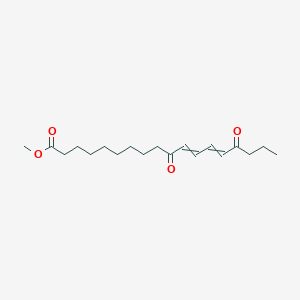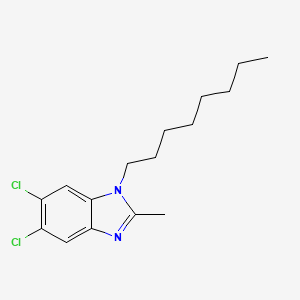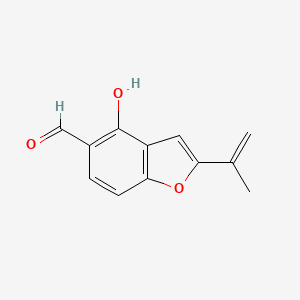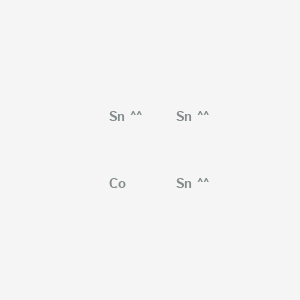![molecular formula C15H19NO4S B14283045 Diethyl [(4-carbamothioylphenyl)methyl]propanedioate CAS No. 132483-78-4](/img/structure/B14283045.png)
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is a chemical compound with a complex structure that includes a propanedioate (malonate) backbone and a carbamothioylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-carbamothioylphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable benzyl halide derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties
作用机制
The mechanism of action of diethyl [(4-carbamothioylphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl 4-methylbenzylphosphonate: Another compound with a similar ester backbone but different functional groups.
Diethylcarbamazine: A compound with a different structure but similar functional groups.
Uniqueness
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is unique due to the presence of the carbamothioylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
132483-78-4 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
diethyl 2-[(4-carbamothioylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19NO4S/c1-3-19-14(17)12(15(18)20-4-2)9-10-5-7-11(8-6-10)13(16)21/h5-8,12H,3-4,9H2,1-2H3,(H2,16,21) |
InChI 键 |
UHGABNZBRJHLQA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=S)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


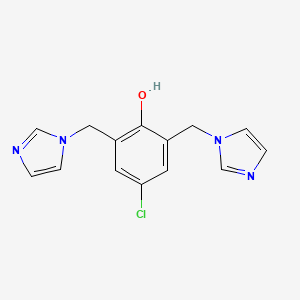
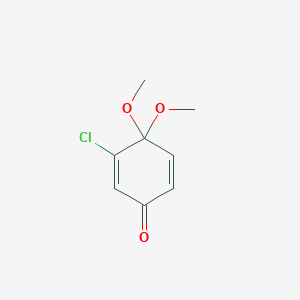
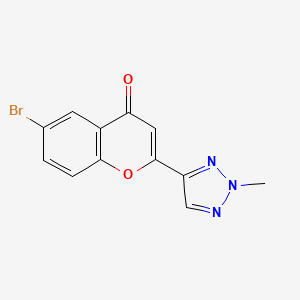

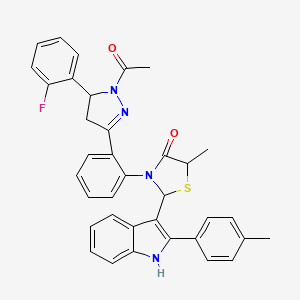

![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
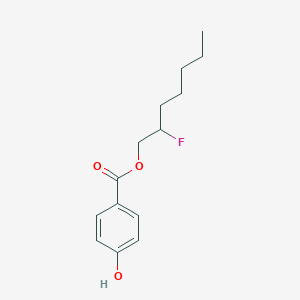

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
